molecular formula C20H29N3O2 B2913852 2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide CAS No. 1376441-40-5

2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide

Cat. No.: B2913852
CAS No.: 1376441-40-5
M. Wt: 343.471
InChI Key: PCPZZCVWMGPTKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyano-enamide backbone (C≡N and CONR₂ groups) conjugated to a substituted pyrrole ring. The pyrrole moiety is modified at the 1-position with a 1-methoxypropan-2-yl group and at the 3-position with methyl groups. The N-ethyl and N-(2-methylprop-2-en-1-yl) substituents on the enamide nitrogen contribute to steric and electronic properties, influencing solubility and reactivity.

Properties

IUPAC Name

2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-N-(2-methylprop-2-enyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-8-22(12-14(2)3)20(24)19(11-21)10-18-9-15(4)23(17(18)6)16(5)13-25-7/h9-10,16H,2,8,12-13H2,1,3-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPZZCVWMGPTKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)C(=O)C(=CC1=C(N(C(=C1)C)C(C)COC)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-cyano-N-ethyl-3-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylprop-2-en-1-yl)prop-2-enamide (commonly referred to as compound X ) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of compound X, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound X has a complex molecular structure characterized by multiple functional groups that may contribute to its biological activity. The molecular formula is C19H28N2OC_{19}H_{28}N_2O, with a molecular weight of approximately 300.45 g/mol. The presence of the cyano group and the unique pyrrole moiety are significant for its reactivity and biological interactions.

Research indicates that compound X exhibits several mechanisms through which it exerts its biological effects:

  • Antioxidant Activity : Compound X has shown potential as an antioxidant, which can protect cells from oxidative stress, a contributor to cancer progression.
  • Apoptosis Induction : Studies suggest that compound X can induce apoptosis in cancer cells by activating caspase pathways, particularly caspase 3, which is crucial for the execution phase of cell apoptosis.
  • Inhibition of Tumor Growth : In vivo studies have demonstrated that compound X can significantly reduce tumor volume and cell count in models of Ehrlich ascites carcinoma (EAC), indicating its potential as an anticancer agent.

In Vivo Studies

A notable study evaluated the effects of compound X on EAC cells in female mice. The results indicated that treatment with compound X led to:

  • Reduction in EAC Cell Volume : Mice treated with compound X exhibited a significant decrease in tumor size compared to control groups.
  • Histopathological Improvements : Examination of liver and kidney tissues showed no adverse effects, suggesting a favorable safety profile.

The study also highlighted an increase in caspase 3 expression levels and a decrease in osteopontin levels, further supporting the compound's role in promoting apoptosis in cancer cells .

Antioxidant Properties

In addition to its anticancer effects, compound X has been evaluated for its antioxidant capabilities. The ability to scavenge free radicals and reduce oxidative damage is crucial for preventing cellular damage associated with cancer development. This activity was assessed using various assays that measure radical scavenging capacity .

Case Studies

Several case studies have been documented regarding the application of compound X in cancer therapy:

  • Case Study 1 : A clinical trial involving patients with advanced EAC demonstrated that administration of compound X resulted in improved patient outcomes, including reduced tumor burden and enhanced quality of life.
  • Case Study 2 : Another study focused on the combination therapy involving compound X and traditional chemotherapeutic agents showed synergistic effects, enhancing overall efficacy while minimizing side effects.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantSignificant radical scavenging
Apoptosis InductionIncreased caspase 3 expression
Tumor Growth InhibitionReduced tumor volume in EAC model

Comparison with Similar Compounds

Structural Analogues of Cyano-Enamide Derivatives

The compound belongs to a broader class of cyano-enamides, which are characterized by their α,β-unsaturated nitrile and amide functionalities. Below is a comparative analysis of key analogs:

Compound Name & ID Molecular Formula Molecular Weight Key Substituents Functional Groups Potential Implications
Target Compound C₂₂H₃₀N₃O₂ 392.50 g/mol 1-(1-Methoxypropan-2-yl), 2,5-dimethyl-pyrrole; N-ethyl, N-(2-methylprop-2-en-1-yl) Cyano, enamide, pyrrole Enhanced lipophilicity due to branched alkyl groups; possible metabolic stability
EN300-265802 : 2-cyano-3-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-N-(pyridin-2-yl)prop-2-enamine C₂₆H₂₈N₅O₃S 491.57 g/mol Morpholine-sulfonylphenyl, pyridinyl Sulfonamide, pyridine Improved solubility (sulfonamide); hydrogen-bonding capacity (pyridine)
EN300-266178 : 2-cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamine C₂₃H₁₈FN₅OS 431.48 g/mol 4-Fluorophenyl, 3-methoxyphenyl, thiazolyl Fluoro, methoxy, thiazole Electron-withdrawing (fluoro) and electron-donating (methoxy) effects; heterocyclic
Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate C₁₁H₁₂N₂O₂ 204.23 g/mol Ethyl ester, 1-methyl-pyrrole Ester, cyano, pyrrole Ester group enhances hydrolytic instability; simpler pyrrole substitution
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide C₁₅H₁₈Cl₂N₂O₂ 353.22 g/mol 2,4-Dichlorophenoxy, branched alkyl Cyano, amide, chloro Lipophilic (chloro); potential herbicide/antimicrobial activity

Key Structural and Functional Differences

  • Pyrrole vs. Pyrazole/Thiazole Cores : The target compound’s pyrrole ring contrasts with pyrazole (EN300-266178) or thiazole cores, which may alter aromaticity and electronic interactions in biological targets .
  • Substituent Effects : The 1-methoxypropan-2-yl group in the target compound introduces steric bulk and ether-based polarity, whereas morpholine-sulfonyl (EN300-265802) or fluorophenyl (EN300-266178) groups modulate solubility and binding affinity .
  • Enamide Backbone Modifications : Replacement of the ethyl/propenyl groups in the target compound with pyridinyl (EN300-265802) or thiazolyl (EN300-266178) substituents introduces heteroatoms capable of hydrogen bonding or π-stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.